Octadecylphosphonic acid
Overview
Description
Selective Modification of Halloysite with Octadecylphosphonic Acid
Octadecylphosphonic acid (ODPA) has been used to selectively modify the inner surface of halloysite clay tubes, creating a unique inorganic micelle-like structure with a hydrophobic core and a hydrophilic shell. This modification enhances the adsorption capacity of halloysite for hydrophobic substances, which could be beneficial for applications such as water purification and controlled drug release .
Synthesis of Zirconium Octadecylphosphonate Films
The synthesis of zirconium octadecylphosphonate films has been achieved through a combination of Langmuir-Blodgett and self-assembly techniques. This process involves the formation of an organized organic template of ODPA, followed by the self-assembly of Zr^4+ ions. The resulting films are insoluble in water and organic solvents, and their layered structure has been confirmed by various characterization methods .
Superhydrophobic ODPA Coatings for Self-Cleaning
A rapid method for creating superhydrophobic ODPA coatings on oxidized copper mesh has been developed. This coating exhibits excellent self-cleaning properties and can be used for efficient oil/water separation. The process is fast and results in a mesh that can switch between "water-removing" and "oil-removing" types of oil/water separation based on the presence of the ODPA coating .
ODPA-Modified Mesoporous Magnetic Nanoparticles
Mesoporous magnetic nanoparticles have been modified with n-octadecylphosphonic acid to create a new sorbent for magnetic solid-phase extraction. The modified nanoparticles exhibit superparamagnetic and extremely hydrophobic properties, making them suitable for the extraction of polycyclic aromatic hydrocarbons from water samples .
Molecular Structure of ODPA on α-Al2O3(0001)
The self-assembly of ODPA on hydroxylated α-Al2O3(0001) surfaces has been studied in situ. The molecular order and coverage of ODPA monolayers are influenced by the concentration of ODPA in solution, with higher concentrations leading to a more ordered and complete monolayer. The Gibbs free energy of adsorption has been determined, indicating a strong adsorption process .
Electron Beam Lithography of ODPA Monolayers
ODPA monolayers on aluminum-coated silicon substrates have been patterned using high-energy electron beam lithography. The process allows for the creation of features as small as 100 nm, with the resolution potentially limited by the grain size of the aluminum layer .
Delivery of ODPA SAMs on Oxide Surfaces
A novel approach for delivering ODPA self-assembled monolayers (SAMs) on various oxide surfaces, including silicon wafers, has been described. The use of a nonpolar medium significantly enhances the formation of full-coverage SAMs, with the hydrophilic headgroups of OPA seeking the oxide surface .
Stability of ODPA SAMs on Titania
OPA forms stable monolayers on smooth titania surfaces, with rapid formation at certain concentrations. These SAMs are resistant to common solvents, and their wettability can be altered by various treatments such as UV light, heat, and air plasma. The strong bond between the phosphate headgroup and titania is highlighted .
Analysis of Antidepressants Using ODPA-Modified Zirconia-Coated CEC
A method combining monolith microextraction and ODPA-modified zirconia-coated capillary electrochromatography (CEC) has been proposed for the analysis of antidepressants in human plasma and urine. The method shows excellent reproducibility and sensitivity, with the separation efficiency enhanced by the hydrophobic interaction and electrophoretic effect .
Structural Investigations of ODPA Multilayers
The molecular structure of ODPA in self-assembled bilayers (SABs) has been investigated, revealing that the arrangement of molecules depends on their position within a stack of bilayers. The van der Waals interactions among the alkyl chains of OPA molecules influence the molecular arrangement, with different features observed for bilayers at the surface compared to those in the middle of the stack .
Scientific Research Applications
1. Nanotechnology and Quantum Dots Octadecylphosphonic acid plays a significant role in the field of nanotechnology, particularly in the synthesis of quantum dots. It is used for stabilizing the exposed facets of heterostructural core–shell quantum dots, which is crucial for controlling their photophysical properties and potential applications in technology (Tan et al., 2017).
2. Surface Chemistry and Self-Assembled Monolayers Octadecylphosphonic acid is extensively used in creating self-assembled monolayers (SAMs) on various surfaces, including silicon oxide. These SAMs are critical in electrical and biological sensor applications, where molecular organization influences electron transport measurements. Studies have shown that octadecylphosphonic acid SAMs exhibit significant molecular order (Dubey et al., 2010).
3. Electrowetting-on-Dielectric Systems In electrowetting applications, octadecylphosphonic acid has been utilized to form self-assembled monolayer films on oxidized aluminum surfaces. These films enhance the performance of electrowetting-on-dielectric systems by reducing the voltage requirement for drop movement, although their high hysteresis currently limits effectiveness at low voltage operation (Mibus et al., 2014).
Safety And Hazards
properties
IUPAC Name |
octadecylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKAMVLFVRZQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063574 | |
Record name | Octadecylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylphosphonic acid | |
CAS RN |
4724-47-4 | |
Record name | Octadecylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4724-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-octadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octadecylphosphonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDX6MSF5PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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